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Introduction

(R)-(-)-Hexahydromandelic acid, also known as (R)-cyclohexyl(hydroxy)acetic acid, is a chiral

α-hydroxy acid of significant interest in the fields of pharmaceutical synthesis and materials

science. As a derivative of mandelic acid with a saturated cyclohexane ring, it serves as a

valuable chiral building block for the synthesis of complex molecules, including

antimycobacterial agents.[1] Its unique stereochemistry plays a crucial role in its biological

activity and interactions. This guide provides a comprehensive overview of the fundamental

properties, synthesis, analysis, and applications of (R)-(-)-Hexahydromandelic acid for

researchers, scientists, and professionals in drug development.

Core Physicochemical Properties
(R)-(-)-Hexahydromandelic acid is a white to off-white crystalline solid under standard

conditions. It is soluble in polar solvents such as water and alcohols. The presence of both a

carboxylic acid and a hydroxyl group allows for a range of chemical modifications and

contributes to its physical properties.
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Property Value Reference

Molecular Formula C₈H₁₄O₃

Molecular Weight 158.19 g/mol

CAS Number 53585-93-6

Appearance
White to off-white crystalline

solid

Melting Point 127-129 °C

Optical Activity
[α]¹⁸/D −23° (c = 1 in acetic

acid)

Purity (typical) ≥98%

Enantiomeric Excess (typical) ≥99% (GLC)

Spectroscopic and Analytical Profile
A detailed spectroscopic analysis is crucial for the unambiguous identification and quality

control of (R)-(-)-Hexahydromandelic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals

for the cyclohexyl ring protons, the methine proton adjacent to the hydroxyl and carboxyl

groups, and the hydroxyl and carboxylic acid protons. The cyclohexyl protons would appear

as a series of complex multiplets in the upfield region (approximately 1.0-2.0 ppm). The

methine proton (α-proton) would likely be a doublet around 4.0 ppm. The chemical shifts of

the hydroxyl and carboxylic acid protons are variable and depend on the solvent and

concentration, but are expected in the ranges of 2-5 ppm and 10-13 ppm, respectively.

¹³C NMR (Predicted): The carbon NMR spectrum would display signals for the eight carbon

atoms. The carbonyl carbon of the carboxylic acid would be the most downfield signal

(around 175-180 ppm). The carbon bearing the hydroxyl group (α-carbon) would resonate

around 70-75 ppm. The carbons of the cyclohexane ring would appear in the upfield region

(approximately 25-45 ppm).
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Infrared (IR) Spectroscopy
The IR spectrum of (R)-(-)-Hexahydromandelic acid would be characterized by:

A broad absorption band in the region of 3400-2400 cm⁻¹, corresponding to the O-H

stretching vibrations of the carboxylic acid and the alcohol.

A strong, sharp peak around 1700 cm⁻¹ due to the C=O stretching of the carboxylic acid

group.

C-H stretching vibrations of the cyclohexane ring just below 3000 cm⁻¹.

C-O stretching and O-H bending vibrations in the fingerprint region (below 1400 cm⁻¹).

Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at

m/z 158. Key fragmentation patterns would likely involve the loss of water (M-18), the loss of

the carboxyl group (M-45), and cleavage of the cyclohexyl ring.

Synthesis and Reactivity
Synthetic Pathway
A common method for the synthesis of (R)-(-)-Hexahydromandelic acid involves the catalytic

hydrogenation of (R)-(-)-mandelic acid. This reaction reduces the aromatic phenyl ring to a

cyclohexane ring while preserving the stereochemistry at the α-carbon.
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Caption: Synthesis of (R)-(-)-Hexahydromandelic Acid via Catalytic Hydrogenation.

Experimental Protocol: Synthesis of (R)-(-)-Hexahydromandelic Acid

Dissolution: Dissolve (R)-(-)-mandelic acid in a suitable solvent system, such as methanol

with a small amount of acetic acid.

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 5%

rhodium on alumina.

Hydrogenation: Place the mixture in a high-pressure reactor and introduce hydrogen gas to

the desired pressure (e.g., 100 psi).

Reaction: Stir the reaction mixture at room temperature or with gentle heating for a sufficient

time to ensure complete reduction of the aromatic ring (typically several hours).

Work-up: After the reaction is complete, carefully vent the hydrogen gas. Remove the

catalyst by filtration through a pad of celite.
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Isolation: Evaporate the solvent under reduced pressure. The resulting crude product can be

purified by recrystallization from a suitable solvent system, such as diethyl

ether/cyclohexane, to yield the pure (R)-(-)-Hexahydromandelic acid.

Reactivity
As an α-hydroxy acid, (R)-(-)-Hexahydromandelic acid exhibits the characteristic reactivity of

both a carboxylic acid and a secondary alcohol.

Carboxylic Acid Reactions: It can undergo esterification, amide formation, and reduction to

the corresponding diol.

Alcohol Reactions: The secondary hydroxyl group can be oxidized to a ketone, or undergo

etherification and esterification.

Analytical Methodologies for Purity Assessment
The enantiomeric excess (ee) is a critical quality attribute for chiral compounds. Chiral High-

Performance Liquid Chromatography (HPLC) is a common technique for this determination.

Experimental Protocol: Chiral HPLC Analysis

Column Selection: Utilize a chiral stationary phase (CSP) column, such as one based on a

polysaccharide derivative (e.g., cellulose or amylose).

Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of a

nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or

ethanol), often with a small amount of an acidic additive like trifluoroacetic acid to improve

peak shape.

Sample Preparation: Dissolve a known amount of (R)-(-)-Hexahydromandelic acid in the

mobile phase to a suitable concentration (e.g., 1 mg/mL).

Chromatographic Conditions:

Flow Rate: Set a constant flow rate (e.g., 1.0 mL/min).

Temperature: Maintain a constant column temperature (e.g., 25 °C).
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Detection: Use a UV detector at a wavelength where the compound absorbs (e.g., around

210 nm).

Injection and Analysis: Inject a small volume of the sample solution (e.g., 10 µL) and record

the chromatogram. The two enantiomers should be resolved into two separate peaks.

Calculation of Enantiomeric Excess: Calculate the ee using the areas of the two peaks: ee

(%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] × 100
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Caption: Workflow for Chiral HPLC Analysis of (R)-(-)-Hexahydromandelic Acid.

Applications in Research and Drug Development
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(R)-(-)-Hexahydromandelic acid is a versatile intermediate with several key applications:

Chiral Building Block: It is used in the asymmetric synthesis of pharmaceuticals. For

instance, it has been employed as an intermediate in the synthesis of analogues of

pyridomycin, an antimycobacterial compound.[1]

Chirality Sensing: It serves as a model α-hydroxy acid in studies on chirality sensing using

techniques like circular dichroism.[1]

Chiral Ionic Liquids: It is a starting material for the synthesis of chiral ionic liquids, which

have applications as chiral solvents in asymmetric synthesis and as chiral stationary phases

for chromatographic separations.[1]

Safety, Handling, and Storage
Proper handling and storage are essential for maintaining the integrity and safety of (R)-(-)-
Hexahydromandelic acid.

Aspect Recommendation Reference

Personal Protective Equipment

Wear safety glasses, chemical-

resistant gloves, and a lab

coat.

Handling
Avoid generating dust. Use in

a well-ventilated area.

Storage
Store in a tightly sealed

container in a cool, dry place.

Incompatibilities Strong oxidizing agents.

Fire Safety

It is a combustible solid. Use

dry chemical, carbon dioxide,

or foam extinguishers.

Conclusion
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(R)-(-)-Hexahydromandelic acid is a valuable chiral compound with a growing number of

applications in synthetic chemistry and drug development. A thorough understanding of its

fundamental properties, as outlined in this guide, is essential for its effective and safe use in a

research and development setting. While further research is needed to fully characterize its

spectroscopic and biochemical properties, the information provided here serves as a solid

foundation for scientists and researchers working with this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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